

[Compound Name] for basic science research

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Compound of Interest

Compound Name: DC-CPin711

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An In-depth Technical Guide to AZD4547 for Basic Science Research

Introduction

AZD4547 is a potent and selective, orally bioavailable small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.^[1] Specifically, it shows high potency for FGFR1, 2, and 3, which are key drivers in various cellular processes, including proliferation, differentiation, and angiogenesis.^{[2][3]} Genomic alterations such as gene amplification, activating mutations, and fusions in FGFR genes can lead to aberrant signaling, which is implicated in the tumorigenesis and progression of numerous cancers.^[4] The targeted inhibition of this pathway by AZD4547 has made it a valuable tool in basic science research and a candidate for clinical investigation in cancers with deregulated FGFR signaling.^{[1][4]} This guide provides a comprehensive overview of AZD4547, its mechanism of action, quantitative data, and detailed experimental protocols for its use in a research setting.

Mechanism of Action

AZD4547 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1, 2, and 3.^[5] This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected by FGFR activation include the Ras/MAPK pathway, which regulates cell proliferation, and the PI3K/AKT pathway, crucial for cell survival.^{[6][7]} Additionally, FGFR signaling can activate the PLC γ pathway. By inhibiting the initial phosphorylation event, AZD4547 effectively attenuates these downstream signals, leading to decreased cell proliferation and increased apoptosis in FGFR-

dependent cancer cells.[\[2\]](#)[\[8\]](#)[\[9\]](#) While highly selective for FGFR1-3, AZD4547 shows significantly lower potency against FGFR4 and other kinases like VEGFR2 (KDR).[\[3\]](#)[\[4\]](#)[\[10\]](#)

Quantitative Data

The following tables summarize the inhibitory activity of AZD4547 from in vitro kinase assays, cellular proliferation assays, and in vivo efficacy studies.

Table 1: In Vitro Kinase Inhibitory Activity of AZD4547

Kinase Target	IC50 (nM)	Source(s)
FGFR1	0.2	[3] [4]
FGFR2	2.5	[3] [4]
FGFR3	1.8	[3] [4]
FGFR4	165	[3] [4]
VEGFR2 (KDR)	24	[3]
RIPK1	12	[11]
TRKA	8.8 - 18.7	[12]
TRKB	7.6 - 22.6	[12]
TRKC	1.0 - 2.9	[12]

Table 2: In Vitro Cellular Antiproliferative Activity of AZD4547

Cell Line	Cancer Type	FGFR Status	GI50 / IC50 (nM)	Source(s)
KMS-11	Multiple Myeloma	FGFR3 Fusion	281	[3]
SUM-527PE	Breast Cancer	FGFR1 Amplification	18	[3]
NCI-H1581	Lung Cancer	FGFR1 Amplification	3 - 111	[13][14]
DMS114	Lung Cancer	FGFR1 Amplification	3 - 111	[13][14]
SNU-16	Gastric Cancer	FGFR2 Amplification	~100-200	[15]
RT-112	Bladder Cancer	FGFR3 Expression	100-200	[12]
KM12(Luc)	Colon Cancer	TPM3-NTRK1 Fusion	49.7 - 100	[12]

Table 3: In Vivo Antitumor Efficacy of AZD4547 in Xenograft Models

Xenograft Model	Cancer Type	FGFR Status	Dosage	Antitumor Effect	Source(s)
KMS-11	Multiple Myeloma	FGFR3 Fusion	12.5 mg/kg, oral, daily	Dose-dependent growth inhibition	[5]
NCI-H716	Colorectal Cancer	High FGFR1/2 Expression	Not specified	Growth inhibition	[9]
LG120	Squamous NSCLC (PDTX)	FGFR1 Amplification	12.5 mg/kg, oral, daily	Tumor stasis/regression	[13] [14]
A2780	Ovarian Cancer	Drug-sensitive	25 mg/kg, oral, daily	Decreased tumor weight	[16]
SKOV3ip1	Ovarian Cancer	Drug-sensitive	25 mg/kg, oral, daily	Decreased tumor weight	[16]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of AZD4547 against a specific FGFR kinase using a radiometric assay with [γ -³²P]ATP.

- Reagent Preparation:
 - Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35.
 - Enzyme Solution: Prepare recombinant human FGFR1 kinase in kinase buffer to a final concentration of 5-10 nM.
 - Substrate Solution: Prepare a synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer to a final concentration of 0.2 mg/mL.

- ATP Solution: Prepare ATP in kinase buffer. For IC₅₀ determination, use a concentration equal to the K_m of the kinase for ATP. Add [γ -³²P]ATP to a specific activity of approximately 500 cpm/pmol.
- AZD4547 Stock: Prepare a 10 mM stock solution in DMSO and create serial dilutions in kinase buffer.
- Stop Solution: 3% Phosphoric acid.
- Assay Procedure:
 - Add 5 μ L of each AZD4547 dilution to the wells of a 96-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
 - Add 20 μ L of the Enzyme Solution to each well except the "no enzyme" control.
 - Add 20 μ L of the Substrate/ATP/[γ -³²P]ATP mixture to all wells to initiate the reaction.
 - Incubate the plate at 30°C for 20-40 minutes.
 - Stop the reaction by adding 50 μ L of Stop Solution to each well.
- Detection and Analysis:
 - Transfer 25 μ L from each well onto a phosphocellulose filter mat.
 - Wash the filter mat three times for 5 minutes each with 0.75% phosphoric acid and once with acetone.
 - Allow the mat to air dry and measure the radioactivity in each spot using a scintillation counter.
 - Calculate the percentage of inhibition for each AZD4547 concentration relative to the "no inhibitor" control.
 - Plot the percent inhibition against the log of the AZD4547 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability/Proliferation Assay (MTT-based)

This protocol describes how to measure the effect of AZD4547 on the viability and proliferation of cancer cell lines.^{[17][18]}

- Cell Plating:
 - Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 μ L of complete growth medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
- Compound Treatment:
 - Prepare serial dilutions of AZD4547 in complete growth medium at 2x the final desired concentrations.
 - Remove the medium from the wells and add 100 μ L of the diluted AZD4547 solutions. Include wells with vehicle (DMSO) control.
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 10 μ L of the MTT solution to each well.^[19]
 - Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization and Measurement:
 - Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
 - Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.^[18]
 - Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis:
 - Subtract the average absorbance of background wells (media only) from all other readings.
 - Calculate the percentage of cell viability for each treatment relative to the vehicle control.
 - Plot the percent viability against the log of the AZD4547 concentration and determine the GI50/IC50 value using non-linear regression.

Protocol 3: Western Blot Analysis for FGFR Pathway Inhibition

This protocol is for assessing the phosphorylation status of FGFR and its downstream effectors (e.g., FRS2, ERK, AKT) following AZD4547 treatment.[\[2\]](#)[\[20\]](#)

- Cell Culture and Lysis:
 - Plate cells in 6-well plates and grow until they reach 70-80% confluency.
 - Serum-starve the cells for 12-24 hours if assessing ligand-stimulated phosphorylation.
 - Treat cells with various concentrations of AZD4547 for a specified time (e.g., 1-4 hours). Include a vehicle control.
 - If applicable, stimulate the cells with a ligand (e.g., FGF2) for 10-15 minutes before harvesting.
 - Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.

- Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- SDS-PAGE and Protein Transfer:
 - Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
 - Run the gel to separate proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[\[21\]](#)
 - Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FGFR, anti-p-ERK) overnight at 4°C.
 - Wash the membrane three times with TBST for 5-10 minutes each.
 - Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[21\]](#)
 - Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Detect the signal using an imaging system or X-ray film.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., β-actin).

Protocol 4: In Vivo Xenograft Study

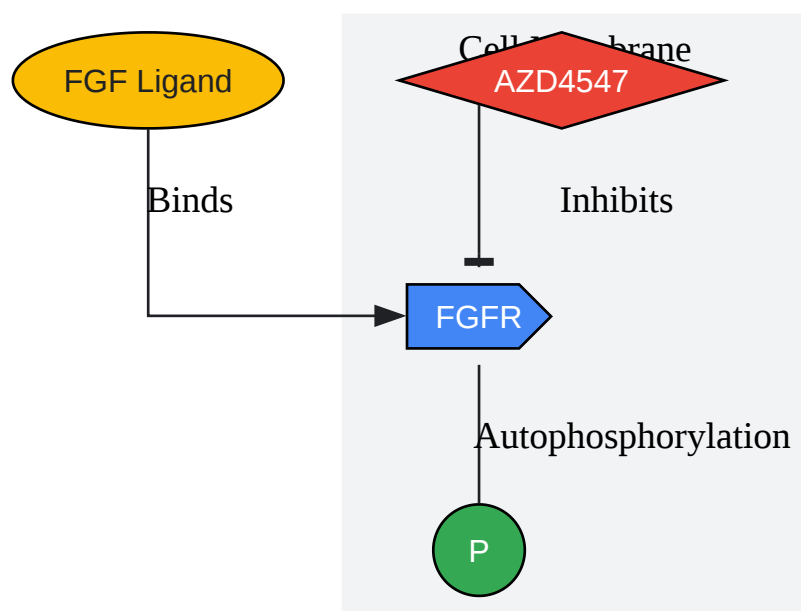
This protocol provides a general framework for evaluating the antitumor efficacy of AZD4547 in a subcutaneous mouse xenograft model.[\[22\]](#)[\[23\]](#) All animal experiments must be conducted in accordance with institutional and national animal welfare guidelines.[\[24\]](#)

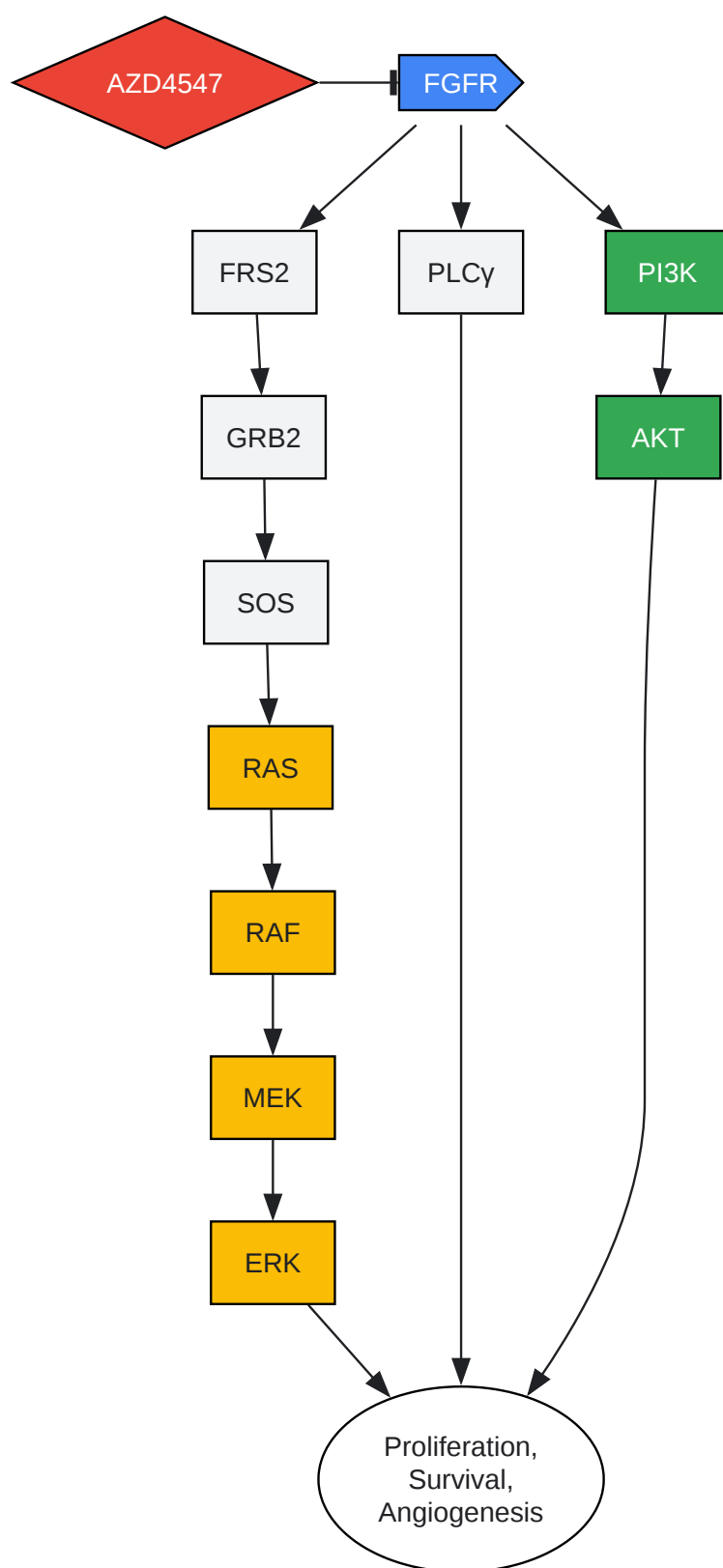
- Cell Implantation:
 - Use immunocompromised mice (e.g., athymic nude or NSG mice).
 - Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.
 - Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.
- Tumor Growth and Cohort Randomization:
 - Monitor the mice for tumor formation.
 - Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
 - Measure tumor volume using digital calipers (Volume = 0.5 x Length x Width²) and record the body weight of each mouse.
- Drug Administration:
 - Prepare AZD4547 in a suitable vehicle for oral administration (e.g., 0.5% HPMC).
 - Administer AZD4547 orally (p.o.) to the treatment group at a predetermined dose and schedule (e.g., 12.5 mg/kg, once daily).
 - Administer the vehicle alone to the control group using the same schedule.
- Monitoring and Endpoints:
 - Measure tumor volumes and body weights 2-3 times per week.
 - Monitor the animals for any signs of toxicity or distress.[\[23\]](#)

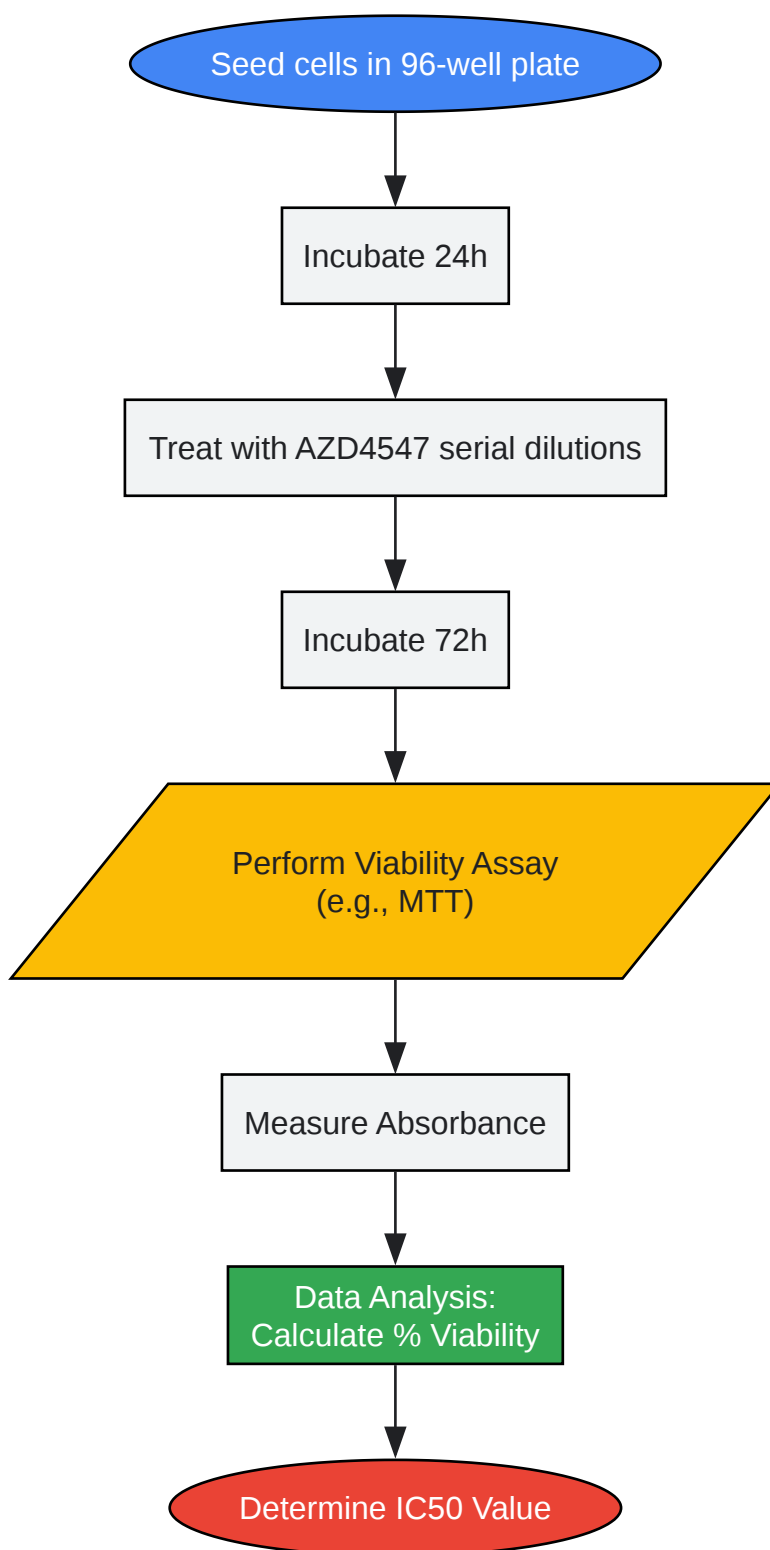
- The study endpoint may be a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic analysis by western blot or IHC).
- Data Analysis:
 - Plot the mean tumor volume \pm SEM for each group over time.
 - Calculate the tumor growth inhibition (TGI) percentage. $TGI (\%) = [1 - (\text{Mean volume of treated group at endpoint} / \text{Mean volume of control group at endpoint})] \times 100$.

Visualizations

The following diagrams illustrate key concepts related to AZD4547's mechanism and application in research.







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